Ribavirin (GMP)

Description

Properties

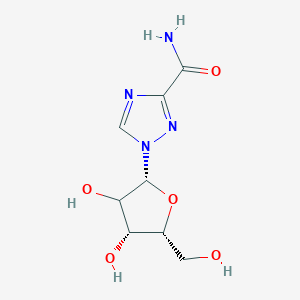

Molecular Formula |

C8H12N4O5 |

|---|---|

Molecular Weight |

244.20 g/mol |

IUPAC Name |

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4+,5?,8-/m1/s1 |

InChI Key |

IWUCXVSUMQZMFG-PLQOEAATSA-N |

Isomeric SMILES |

C1=NC(=NN1[C@H]2C([C@H]([C@H](O2)CO)O)O)C(=O)N |

Canonical SMILES |

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the GMP Synthesis and Purification of Ribavirin for Research Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Good Manufacturing Practice (GMP) synthesis and purification of ribavirin, a broad-spectrum antiviral agent. The document details common synthetic routes, purification methodologies, and the critical quality control parameters required for producing high-purity ribavirin suitable for research and development purposes.

Introduction to Ribavirin

Ribavirin (1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide) is a synthetic guanosine nucleoside analog with activity against a wide range of RNA and DNA viruses.[1] Its multifaceted mechanism of action, which includes the induction of lethal mutagenesis in viral RNA, inhibition of inosine monophosphate dehydrogenase (IMPDH), and modulation of the host immune response, makes it a valuable tool in antiviral research.[2][3] For research applications, the purity and quality of ribavirin are paramount to ensure the reliability and reproducibility of experimental results. This guide outlines the GMP-compliant processes for its synthesis and purification.

GMP Synthesis of Ribavirin

The synthesis of ribavirin can be achieved through various chemical and enzymatic routes. The selection of a particular method often depends on factors such as yield, purity, scalability, and environmental impact.[4]

Chemical Synthesis Routes

The most established chemical synthesis of ribavirin involves the glycosylation of a triazole derivative with a protected ribose moiety, followed by ammonolysis.[5][6]

2.1.1. Glycosylation of a Triazole Precursor

This key step involves the coupling of a protected ribofuranose, typically 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, with a triazole ester, such as methyl 1,2,4-triazole-3-carboxylate.[7] The reaction is often catalyzed by a Lewis acid (e.g., SnCl₄, HgBr₂) to facilitate the formation of the N-glycosidic bond.[8]

A more robust, alternative "fusion" method involves heating a mixture of the triazole and protected ribose at high temperatures (160-165°C) in the presence of a catalyst like bis(p-nitrophenyl)phosphate.[8]

2.1.2. Ammonolysis

Following the glycosylation, the protecting groups on the ribose and the ester group on the triazole are typically removed in a single step through treatment with ammonia in methanol. This reaction, known as ammonolysis, yields the final ribavirin product.[8]

Experimental Protocol: Representative Chemical Synthesis of Ribavirin

Step 1: Glycosylation

-

In a reaction vessel under an inert atmosphere, combine methyl 1,2,4-triazole-3-carboxylate and 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in a suitable solvent (e.g., acetonitrile).

-

Add a Lewis acid catalyst, such as tin tetrachloride (SnCl₄), dropwise at a controlled temperature.

-

Heat the reaction mixture and monitor the progress by a suitable analytical technique (e.g., HPLC, TLC).

-

Upon completion, quench the reaction and perform a work-up to isolate the crude protected ribavirin intermediate.

Step 2: Ammonolysis and Crystallization

-

Dissolve the crude intermediate in methanol.

-

Saturate the solution with ammonia gas at a low temperature and then allow the reaction to proceed at room temperature in a sealed vessel.

-

Monitor the reaction for the removal of the acetyl and methyl ester groups.

-

Concentrate the reaction mixture and crystallize the crude ribavirin from a suitable solvent system, such as aqueous methanol.[8]

-

Filter the crystals, wash with cold methanol, and dry under vacuum.

Chemoenzymatic Synthesis

A more environmentally friendly approach to ribavirin synthesis is the chemoenzymatic method. This process combines chemical synthesis of the key intermediate, 1,2,4-triazole-3-carboxamide, with an enzyme-catalyzed transglycosylation reaction.[7] Purine nucleoside phosphorylase (PNP) is a commonly used enzyme for this transformation.[5]

Experimental Protocol: Chemoenzymatic Synthesis of Ribavirin

-

Chemical Synthesis of 1,2,4-triazole-3-carboxamide: Synthesize this precursor via established chemical methods, for example, from 5-amino-1,2,4-triazole-3-carboxylic acid.[7]

-

Enzymatic Transglycosylation:

-

In a buffered aqueous solution, combine 1,2,4-triazole-3-carboxamide, a ribose donor (e.g., guanosine), and a source of purine nucleoside phosphorylase (e.g., whole cells or isolated enzyme).

-

Incubate the mixture at an optimal temperature and pH for the enzyme (e.g., 60°C, pH 7.0).[9]

-

Monitor the formation of ribavirin using HPLC.

-

Upon completion, terminate the reaction and proceed with purification.

-

Data Presentation: Comparison of Ribavirin Synthesis Methods

| Synthesis Method | Key Reagents/Catalysts | Typical Yield | Reported Purity | Key Advantages | Key Disadvantages |

| Chemical (Glycosylation) | 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, methyl 1,2,4-triazole-3-carboxylate, Lewis Acid | 54-83%[6] | >99% after purification | Well-established, high yield | Harsh reaction conditions, use of heavy metal catalysts |

| Chemical (Fusion) | 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, methyl 1,2,4-triazole-3-carboxylate, bis(p-nitrophenyl)phosphate | Not specified in detail | >99% after purification | Avoids silylation steps | High temperatures required |

| Chemoenzymatic | 1,2,4-triazole-3-carboxamide, guanosine, purine nucleoside phosphorylase | 32% (pilot scale)[7] | >99.5%[7] | Milder reaction conditions, environmentally friendly | Potentially higher cost of enzymes and substrates |

| Enzymatic Transglycosylation | Purine nucleoside, 1,2,4-triazole-3-carboxamide, purine nucleoside phosphorylase | 19-84%[5] | High | High stereo- and regioselectivity | Variable yields, cost of enzymes |

Purification of Ribavirin for Research Use

The purification of ribavirin to a high degree of purity is crucial for its use in research. The primary methods employed are crystallization and chromatography.

Crystallization

Crystallization is a key step in the purification of ribavirin, allowing for the removal of impurities and the isolation of a specific polymorphic form. Ribavirin is known to exist in different crystalline forms, primarily Form I and Form II.[10][11] Form II is the more common and thermodynamically stable polymorph at ambient conditions.[12]

3.1.1. Methods of Crystallization

-

Cooling Crystallization: Dissolving the crude ribavirin in a suitable solvent (e.g., aqueous methanol) at an elevated temperature and then cooling to induce crystallization.[8]

-

Anti-Solvent Crystallization: Dissolving ribavirin in a good solvent and then adding an anti-solvent in which it is poorly soluble to precipitate the crystalline product. For example, dissolving ribavirin in dimethylacetamide and adding n-butanol as an anti-solvent can yield Form I.[9]

-

Recrystallization from Amorphous Phase: An amorphous form of ribavirin can be prepared by melt-quenching, which can then be recrystallized to yield Form I by heating.[11]

Experimental Protocol: Recrystallization of Ribavirin

-

Dissolve the crude ribavirin in a minimal amount of hot solvent (e.g., a mixture of water and methanol).

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified ribavirin crystals under vacuum.

Chromatographic Purification

For very high purity requirements or for the separation of closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) can be employed. Hydrophilic Interaction Chromatography (HILIC) is also a suitable technique for the separation of the polar ribavirin molecule from its impurities.[13]

Experimental Protocol: Preparative HPLC Purification of Ribavirin

-

Dissolve the crude ribavirin in the mobile phase.

-

Inject the solution onto a preparative reversed-phase C18 column.

-

Elute the column with a suitable mobile phase, such as a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., acetonitrile).[14]

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 207 nm).[15]

-

Collect the fractions containing the pure ribavirin.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

The resulting solid can be further purified by crystallization.

GMP Quality Control for Ribavirin

Under GMP, stringent quality control (QC) is essential to ensure the identity, purity, and quality of the final ribavirin product.[16][17] QC testing is performed on raw materials, in-process samples, and the final Active Pharmaceutical Ingredient (API).

Identification

The identity of the synthesized ribavirin should be confirmed using spectroscopic methods such as:

-

Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Purity and Impurity Profiling

The purity of the ribavirin API is typically determined by HPLC. The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Table: Typical HPLC Parameters for Ribavirin Purity Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic elution with an aqueous buffer (e.g., 10-20 mM KH₂PO₄)[15] |

| Flow Rate | 0.8 - 1.0 mL/min[14][15] |

| Detection | UV at 207 nm[15] |

| Column Temperature | 25 - 40°C |

Other Quality Control Tests

Other important QC tests for ribavirin API include:

-

Appearance: Visual inspection for physical form and color.

-

Solubility: Determination of solubility in various solvents.

-

Water Content: Determined by Karl Fischer titration.

-

Residue on Ignition: To determine the amount of inorganic impurities.

-

Heavy Metals: To ensure levels are within acceptable limits.

-

Residual Solvents: To ensure that solvents used in the synthesis and purification are removed to acceptable levels.

-

Polymorphic Form: Characterized by Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).

Visualizations

Ribavirin Synthesis Pathway

Caption: Chemical synthesis of ribavirin via glycosylation and ammonolysis.

Ribavirin Purification Workflow

Caption: General workflow for the purification of ribavirin.

Ribavirin's Antiviral Mechanism of Action

Caption: Multifaceted mechanism of action of ribavirin.

Experimental Workflow for Research Use

The following workflow outlines the typical steps for the analysis of a ribavirin sample in a research setting to confirm its identity and purity.

Caption: Workflow for the analysis of ribavirin in a research laboratory.

Conclusion

The GMP-compliant synthesis and purification of ribavirin are critical for obtaining a high-quality product suitable for research and development. While various synthetic routes exist, the choice of method depends on a balance of factors including yield, purity, cost, and environmental impact. Rigorous purification, primarily through crystallization, and comprehensive quality control are essential to ensure the final product meets the stringent requirements for research use. The detailed protocols and workflows provided in this guide serve as a valuable resource for scientists and researchers working with this important antiviral compound.

References

- 1. U S A | Ribavirin | API | CEP/COS | Details of Certificates of Suitability | Pharmacompass.com [pharmacompass.com]

- 2. researchgate.net [researchgate.net]

- 3. news-medical.net [news-medical.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US7285660B2 - Process for the preparation of L-ribavirin - Google Patents [patents.google.com]

- 8. Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Crystallization Selectivity of Ribavirin Solution and Amorphous Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Low-Frequency Vibrational Spectroscopy and Quantum Mechanical Simulations of the Crystalline Polymorphs of the Antiviral Drug Ribavirin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

- 13. Improved HPLC method for the determination of ribavirin concentration in red blood cells and its application in patients with COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. akjournals.com [akjournals.com]

- 15. pharmaoffer.com [pharmaoffer.com]

- 16. ema.europa.eu [ema.europa.eu]

- 17. researchgate.net [researchgate.net]

The Core Mechanisms of Action of Ribavirin (GMP) Against RNA Viruses: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribavirin, a synthetic guanosine analog, has been a cornerstone of antiviral therapy for decades, demonstrating a broad spectrum of activity against a wide array of RNA viruses. Despite its long-standing clinical use, the precise mechanisms by which Ribavirin exerts its antiviral effects are multifaceted and complex, involving a combination of direct antiviral actions and indirect immunomodulatory effects. This technical guide provides an in-depth exploration of the core mechanisms of action of Ribavirin, with a focus on its phosphorylated metabolite, Ribavirin monophosphate (RMP), and its subsequent conversion to the active triphosphate form (RTP). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Ribavirin's molecular interactions and antiviral strategies.

Intracellular Phosphorylation: The Activation of a Prodrug

Ribavirin is a prodrug that, upon entering the cell, undergoes phosphorylation by host cell kinases to its active forms: Ribavirin-5'-monophosphate (RMP), Ribavirin-5'-diphosphate (RDP), and Ribavirin-5'-triphosphate (RTP). This metabolic activation is crucial for its antiviral activity.

Core Antiviral Mechanisms of Action

The antiviral effects of Ribavirin can be broadly categorized into four primary mechanisms: inhibition of inosine monophosphate dehydrogenase (IMPDH), direct inhibition of viral RNA-dependent RNA polymerase (RdRp), induction of lethal mutagenesis leading to "error catastrophe," and immunomodulation.

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

One of the most well-established mechanisms of Ribavirin is the competitive inhibition of the host enzyme inosine monophosphate dehydrogenase (IMPDH) by Ribavirin monophosphate (RMP).[1][2][3][4] IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, RMP depletes the intracellular pool of guanosine triphosphate (GTP), a crucial building block for viral RNA synthesis. This GTP depletion creates an unfavorable environment for viral replication.[1][2][3][4]

Quantitative Data on IMPDH Inhibition and GTP Depletion

| Parameter | Value | Virus/Cell Line | Reference |

| Ki for RMP | 250 nM | Not specified | [5] |

| EC50 for GTP Depletion | 12.8 ± 6.0 µg/mL | Vero Cells | [1] |

| EC50 for GTP Depletion | 3.80 ± 0.14 µg/mL | HeLa Cells | [1] |

| EC50 for GTP Depletion | 18 ± 9 µM | Huh7 Cells | [6] |

Direct Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

Ribavirin triphosphate (RTP) can act as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), the core enzyme responsible for replicating the viral RNA genome.[7][8][9][10][11] RTP mimics the natural substrates ATP or GTP and binds to the active site of the RdRp, thereby preventing the incorporation of the correct nucleotides and halting RNA chain elongation.[8][9][10]

Quantitative Data on RdRp Inhibition

| Virus | Parameter | Value | Reference |

| Influenza Virus | Ki for RTP (competitive with GTP) | 1.56 µM | [12] |

| Influenza Virus | Ki for RTP (competitive with ATP) | 7.72 µM | [12] |

| Poliovirus | IC50 for various inhibitors | low µM range | [13] |

RNA Mutagenesis and Error Catastrophe

Perhaps the most intriguing mechanism of Ribavirin is its role as a viral mutagen.[14][15][16][17] The viral RdRp can incorporate RTP into the nascent viral RNA strand. Due to the ambiguous base-pairing properties of the triazole ring of Ribavirin, the incorporated Ribavirin can pair with either cytosine or uracil during subsequent rounds of replication.[18] This leads to an accumulation of transition mutations (G-to-A and C-to-U) in the viral genome.[14] The increased mutation rate can push the virus beyond its "error threshold," leading to a phenomenon known as "error catastrophe," where the accumulation of deleterious mutations results in the production of non-viable viral progeny and the collapse of the viral population.[14][15][16][17]

Quantitative Data on Ribavirin-Induced Mutagenesis

| Virus | Ribavirin Concentration | Effect on Mutation Rate/Infectivity | Reference |

| Poliovirus | 1000 µM | 10-fold increase in mutation frequency, reducing viable virus to 0.05% | [16] |

| Hepatitis C Virus | 6 months of IFN + Ribavirin treatment | Roughly threefold increase in mutation rate | [15] |

| Hepatitis C Virus | 50 µM | Error generation rate of 1.5 x 10⁻³ | [19] |

| Hepatitis C Virus | 100-150 µM | 1-2 log reduction in RNA titers, with a greater reduction in infectivity | [14] |

Immunomodulation

Ribavirin also exerts an indirect antiviral effect by modulating the host's immune response.[20][21][22][23][24] It has been shown to promote a shift from a T-helper 2 (Th2) to a T-helper 1 (Th1) cytokine profile.[20][21][22][23][24] This shift enhances cell-mediated immunity, which is crucial for clearing viral infections. The Th1 response is characterized by the production of cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2), which activate cytotoxic T lymphocytes and natural killer cells.

Quantitative Data on Immunomodulatory Effects of Ribavirin

| Cell Type | Ribavirin Concentration | Effect on Cytokine Production | Reference |

| Human PBMCs | 100 µM | 124% increase in IL-2 production | [20][21] |

| Human PBMCs | 100 µM | 74-85% reduction in TNF-α and IFN-γ production | [21] |

| Human PBMCs | 100 µM | 95% reduction in PHA-induced IL-10 production | [21] |

| Human CD4+ Th1 clones | 0-10 µg/mL | Increased IFN-γ production | [22][24] |

| Human CD4+ Treg clones | 0-10 µg/mL | Markedly inhibited IL-10 release | [22][24] |

Experimental Protocols

Viral Plaque Assay for Determining Viral Titer

This assay is used to quantify the number of infectious viral particles in a sample.

Methodology:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

-

Viral Adsorption: Infect the cells with serial dilutions of the virus sample for 1-2 hours to allow for viral attachment.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques, which are areas of dead or lysed cells, will appear as clear zones against a stained background.

-

Quantification: Count the number of plaques and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the viral RdRp.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing the purified viral RdRp enzyme, a viral RNA template-primer, ribonucleotide triphosphates (rNTPs, including a labeled rNTP such as [α-³²P]GTP or a fluorescently labeled nucleotide), and the test compound (e.g., RTP) at various concentrations.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme to allow for RNA synthesis.

-

Termination: Stop the reaction (e.g., by adding EDTA).

-

Product Separation: Separate the newly synthesized, labeled RNA from the unincorporated labeled rNTPs (e.g., by gel electrophoresis or filter binding assays).

-

Quantification: Quantify the amount of incorporated label, which is proportional to the RdRp activity.

-

Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Analysis of Viral Mutation Frequency by Sanger Sequencing

This method is used to determine the mutation rate in a viral population after treatment with a mutagenic agent like Ribavirin.[25][26][27][28]

Methodology:

-

Viral Culture: Culture the virus in the presence and absence of Ribavirin.

-

RNA Extraction: Extract viral RNA from the culture supernatant or infected cells.

-

RT-PCR: Reverse transcribe the viral RNA to cDNA and amplify a specific region of the viral genome using PCR.

-

Cloning: Clone the PCR products into a plasmid vector and transform the plasmids into bacteria.

-

Plasmid Isolation and Sequencing: Isolate plasmids from individual bacterial colonies and sequence the viral insert using the Sanger sequencing method.[25][26][27][28]

-

Sequence Analysis: Align the obtained sequences to the wild-type reference sequence and identify the number and type of mutations.

-

Mutation Frequency Calculation: Calculate the mutation frequency as the number of mutations per total number of nucleotides sequenced.

Measurement of Intracellular GTP Pools by HPLC

This method quantifies the intracellular concentration of GTP to assess the impact of IMPDH inhibitors.

Methodology:

-

Cell Culture and Treatment: Culture cells and treat them with various concentrations of Ribavirin.

-

Cell Lysis and Extraction: Lyse the cells and extract the nucleotides using an acidic solution (e.g., trichloroacetic acid).

-

Neutralization: Neutralize the extracts.

-

HPLC Analysis: Separate the nucleotides in the extract using high-performance liquid chromatography (HPLC) with an appropriate column (e.g., anion-exchange or reverse-phase ion-pairing).

-

Detection and Quantification: Detect the nucleotides using a UV detector and quantify the GTP peak by comparing its area to a standard curve of known GTP concentrations.

Th1/Th2 Cytokine Profiling by Flow Cytometry

This technique is used to determine the effect of Ribavirin on the production of Th1 and Th2 cytokines by T cells.

Methodology:

-

Cell Isolation and Stimulation: Isolate peripheral blood mononuclear cells (PBMCs) and stimulate them in the presence of various concentrations of Ribavirin, a protein transport inhibitor (e.g., Brefeldin A), and a T-cell activator (e.g., PMA and ionomycin).

-

Surface Staining: Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4).

-

Fixation and Permeabilization: Fix and permeabilize the cells to allow antibodies to access intracellular cytokines.

-

Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against Th1 cytokines (e.g., IFN-γ, IL-2) and Th2 cytokines (e.g., IL-4, IL-10).

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD4+ T cells producing specific cytokines.

Conclusion

The antiviral activity of Ribavirin against RNA viruses is a result of a complex interplay of multiple mechanisms. Its ability to inhibit a key enzyme in nucleotide synthesis, directly interfere with the viral polymerase, induce a high mutation rate leading to error catastrophe, and modulate the host's immune response collectively contribute to its broad-spectrum efficacy. A thorough understanding of these intricate mechanisms is paramount for the rational design of novel antiviral therapies and for optimizing the clinical use of Ribavirin and its analogs in the fight against viral diseases. This guide provides a foundational understanding for researchers and drug developers to build upon in their efforts to combat RNA virus infections.

References

- 1. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancement of the infectivity of SARS-CoV in BALB/c mice by IMP dehydrogenase inhibitors, including ribavirin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Influenza Virus Ribonucleic Acid Polymerase by Ribavirin Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of influenza virus ribonucleic acid polymerase by ribavirin triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. inhibition-of-influenza-virus-ribonucleic-acid-polymerase-by-ribavirin-triphosphate - Ask this paper | Bohrium [bohrium.com]

- 11. EVIDENCE FOR ACTION OF RIBAVIRIN THROUGH THE HEPATITIS C VIRUS RNA POLYMERASE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-throughput screening identification of poliovirus RNA-dependent RNA polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antiviral Effect of Ribavirin against HCV Associated with Increased Frequency of G-to-A and C-to-U Transitions in Infectious Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of Ribavirin on the Mutation Rate and Spectrum of Hepatitis C Virus In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ribavirin Causes Error Catastrophe during Hantaan Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. journals.asm.org [journals.asm.org]

- 20. Effects of ribavirin on cytokine production of recall antigens and phytohemaglutinin-stimulated peripheral blood mononuclear cells. (Inhibitory effects of ribavirin on cytokine production) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of ribavirin on cytokine production of recall antigens and phytohemaglutinin-stimulated peripheral blood mononuclear cells. (Inhibitory effects of ribavirin on cytokine production) | Annals of Hepatology [elsevier.es]

- 22. Ribavirin Exerts Differential Effects on Functions of Cd4+ Th1, Th2, and Regulatory T Cell Clones in Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ribavirin inhibits DNA, RNA, and protein synthesis in PHA-stimulated human peripheral blood mononuclear cells: possible explanation for therapeutic efficacy in patients with chronic HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Ribavirin exerts differential effects on functions of Cd4+ Th1, Th2, and regulatory T cell clones in hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. cd-genomics.com [cd-genomics.com]

- 26. Guidelines for Sanger sequencing and molecular assay monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 27. escholarship.org [escholarship.org]

- 28. acgs.uk.com [acgs.uk.com]

In Vitro Antiviral Activity Spectrum of Ribavirin (GMP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribavirin, a synthetic guanosine analog, is a broad-spectrum antiviral agent with established activity against a wide range of both RNA and DNA viruses.[1][2][3][4][5][6] Its multifaceted mechanism of action, which includes the inhibition of inosine monophosphate dehydrogenase (IMPDH), interference with viral RNA capping, and induction of lethal mutagenesis, makes it a critical tool in antiviral research and a component of combination therapies for various viral infections.[1][2][4][7] This technical guide provides an in-depth overview of the in vitro antiviral activity spectrum of Good Manufacturing Practice (GMP) grade Ribavirin, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows.

Quantitative Antiviral Activity

The in vitro efficacy of Ribavirin has been quantified against a diverse array of viruses. The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values from various studies, providing a comparative look at its potency across different viral families.

| Virus Family | Virus | Cell Line | EC50 / IC50 (µg/mL) | Reference |

| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | HEp-2 | 3 - 10 (plaque reduction) | [8][9] |

| Respiratory Syncytial Virus (RSV) | HeLa | 3.74 | [10] | |

| Parainfluenza Virus (PFLUV) | - | 8.6 - 67 | [11] | |

| Mumps Virus (MPSV) | - | 8.6 - 67 | [11] | |

| Measles Virus (MLSV) | - | 8.6 - 67 | [11] | |

| Orthomyxoviridae | Influenza Virus (FLUV) | - | 1.38 - 5.3 | [11] |

| Flaviviridae | Yellow Fever Virus (YFV 17D) | Vero | 12.3 (RNA synthesis inhibition) | [10] |

| Zika Virus (ZIKV) | Vero | 40 (significant inhibition) | [12] | |

| Bunyaviridae | Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | IC50: 3.69 - 8.72 | [13][14] |

| Andes Virus | - | IC50: 5 - 12.5 | [13][14] | |

| Lassa Virus | - | IC50: 9 - 20 | [13][14] | |

| Rift Valley Fever Virus | - | IC50: 40 - 80 | [13][14] | |

| Poxviridae | Orthopoxviruses (Camelpox, Cowpox, Monkeypox, Vaccinia) | LLC-MK2 | IC50: 8.0 | [5] |

| Orthopoxviruses (Camelpox, Cowpox, Monkeypox, Vaccinia) | Vero | IC50: 31.3 | [5] | |

| Variola Virus | Vero | IC50: 50 | [5] | |

| Hepeviridae | Hepatitis E Virus (HEV) | - | (Inhibits replication) | [15] |

Note: The potency of Ribavirin can vary depending on the cell line used in the assay, as some cell lines are more resistant to the drug.[13]

Key Mechanisms of Antiviral Action

Ribavirin exerts its antiviral effects through several distinct mechanisms, with the predominant pathway often depending on the specific virus and host cell combination.[1][2][3][7]

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

The primary indirect mechanism of Ribavirin is the inhibition of the cellular enzyme IMPDH by its 5'-monophosphate metabolite.[4][10][15] This inhibition leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral nucleic acid synthesis and other viral processes.[4][10][15]

References

- 1. Mechanisms of action of ribavirin against distinct viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of action of ribavirin against distinct viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. immune-system-research.com [immune-system-research.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pure.psu.edu [pure.psu.edu]

- 8. Effects of ribavirin on respiratory syncytial virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Ribavirin inhibits Zika virus (ZIKV) replication in vitro and suppresses viremia in ZIKV-infected STAT1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. kjim.org [kjim.org]

- 15. Ribavirin inhibits in vitro hepatitis E virus replication through depletion of cellular GTP pools and is moderately synergistic with alpha interferon - PubMed [pubmed.ncbi.nlm.nih.gov]

Ribavirin (GMP): A Comprehensive Technical Guide to its Chemical Properties and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and stability profile of Ribavirin, manufactured under Good Manufacturing Practices (GMP). This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, providing detailed data, experimental methodologies, and visual representations of key pathways.

Chemical Properties of Ribavirin

Ribavirin is a synthetic nucleoside analog with broad-spectrum antiviral activity. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | References |

| Chemical Name | 1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide | [1][2] |

| CAS Number | 36791-04-5 | [1][2] |

| Molecular Formula | C₈H₁₂N₄O₅ | [1][2] |

| Molecular Weight | 244.21 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 166-168 °C or 174-176 °C (polymorphic forms) | [4] |

| Solubility | Freely soluble in water; slightly soluble in ethanol; soluble in DMSO and DMF. | [1][5] |

| pKa (Strongest Acidic) | 11.88 | [6] |

| pKa (Strongest Basic) | -1.2 | [6] |

Stability Profile of Ribavirin

The stability of Ribavirin is a critical factor in its formulation, storage, and therapeutic efficacy. This section details its stability under various conditions and its degradation pathways.

Stability Under Different Storage Conditions

Studies have shown that Ribavirin exhibits good stability under controlled conditions.

| Storage Condition | Observation | References |

| Solid State (GMP) | Store in a cool, well-ventilated place in tightly closed containers. Avoid heat, flames, sparks, and strong oxidizing agents. | [7][8] |

| Solution (-20°C, Frozen) | Physically and chemically stable for at least 45 days. Precipitation may occur upon thawing but redissolves. | [9] |

| Solution (2-8°C, Refrigerated) | Chemically stable for at least 28-45 days. | [9][10] |

| Solution (Room Temperature) | Physically and chemically stable for at least 45 days. | [9] |

| Reconstituted Inhalation Solution | Stable for 24 hours at room temperature (20-30 °C). | [4] |

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. Ribavirin has been shown to be susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions.[1][11]

The primary degradation pathways of Ribavirin involve the cleavage of the C-N bond between the triazole and ribose moieties, splitting of the furan ring, and oxidation of the hydroxyl groups.[12][13]

Caption: Proposed degradation pathways of Ribavirin under various stress conditions.

Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide.

Forced Degradation Experimental Workflow

The following workflow is a general representation of a forced degradation study for Ribavirin.

Caption: A generalized workflow for conducting forced degradation studies on Ribavirin.

Detailed Methodologies for Forced Degradation Studies

The following protocols are based on published stability-indicating methods.[1]

3.2.1. Acidic Degradation:

-

Transfer 1 mg of Ribavirin from a stock solution to a reaction vessel.

-

Add 5.0 mL of 1.0 M hydrochloric acid.

-

Heat the solution in a thermostatically controlled water bath at temperatures ranging from 70-100°C for 10-60 minutes.

-

After the specified time, cool the solution and neutralize it to pH 7.0.

-

Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

3.2.2. Alkaline Degradation:

-

Transfer 1 mg of Ribavirin from a stock solution to a reaction vessel.

-

Add 5.0 mL of 0.5 M sodium hydroxide.

-

Heat the solution in a thermostatically controlled water bath at temperatures ranging from 70-100°C for 5-20 minutes.

-

After the specified time, cool the solution and neutralize it to pH 7.0.

-

Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

3.2.3. Oxidative Degradation:

-

Transfer 1 mg of Ribavirin from a stock solution to a reaction vessel.

-

Add 5.0 mL of 15% hydrogen peroxide.

-

Heat the solution in a thermostatically controlled water bath at 80°C for 10-90 minutes.

-

After the specified time, cool the solution.

-

Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

3.2.4. Photolytic Degradation:

-

Transfer 1 mg of Ribavirin from a stock solution into a quartz flask.

-

Add 5.0 mL of either methanol or water.

-

Expose the solution to a UV lamp at a wavelength of 254 nm for up to 48 hours.

-

A control sample should be kept in the dark under the same conditions.

-

Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

Stability-Indicating HPLC-DAD Method

A validated stability-indicating High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) method is crucial for separating and quantifying Ribavirin from its degradation products.

| Parameter | Condition | References |

| Column | ODS C18 (250 x 4.6 mm, 5 µm) | [1] |

| Mobile Phase | 0.02 M Potassium Dihydrogen Phosphate | [1] |

| Flow Rate | 1.0 mL/min | [1] |

| Detection | 207 nm (UV) | [1][14] |

| Temperature | Ambient | [1] |

| Internal Standard | Pyridoxine Hydrochloride | [1] |

Mechanism of Action: Signaling Pathway Involvement

Ribavirin's antiviral effect is multifaceted, primarily involving the inhibition of inosine monophosphate dehydrogenase (IMPDH) and the induction of lethal mutagenesis in viral RNA.[6][15][16]

Caption: The multifaceted mechanism of action of Ribavirin, including IMPDH inhibition and lethal mutagenesis.

This guide provides a foundational understanding of the chemical properties and stability of GMP-grade Ribavirin. For further detailed information, it is recommended to consult the referenced literature.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ribavirin | C8H12N4O5 | CID 37542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. merck.com [merck.com]

- 8. msd.com [msd.com]

- 9. Stability of Ribavirin for Inhalation Packaged in Syringes or Glass Vials when Stored Frozen, Refrigerated, and at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stability of extemporaneous oral ribavirin liquid preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The photolytic behavior of COVID-19 antivirals ribavirin in natural waters and the increased environmental risk - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Improved HPLC method for the determination of ribavirin concentration in red blood cells and its application in patients with COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

- 16. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lethal Mutagenesis Mechanism of Ribavirin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ribavirin, a synthetic guanosine analog, is a broad-spectrum antiviral agent effective against a wide range of RNA viruses. While several mechanisms of action have been proposed, its primary antiviral effect against many RNA viruses is now understood to be lethal mutagenesis . This mechanism involves the intracellular conversion of Ribavirin into its triphosphate form, which is then incorporated into nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp). The incorporated drug introduces mutations into the viral genome at a rate that exceeds the virus's error threshold, leading to a phenomenon known as "error catastrophe" and ultimately, viral extinction. This guide provides a detailed examination of this core mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

The Core Mechanism: Lethal Mutagenesis

The antiviral action of Ribavirin via lethal mutagenesis is a multi-step process that begins with its metabolic activation and culminates in the catastrophic accumulation of errors in the viral genome.

2.1 Metabolic Activation: Ribavirin is a prodrug that, upon entering the host cell, is phosphorylated by cellular kinases into Ribavirin monophosphate (RMP), diphosphate (RDP), and the active form, Ribavirin triphosphate (RTP). Adenosine kinase is a key enzyme in the initial phosphorylation to RMP. The intracellular pool of RTP can then act as a substrate for the viral RdRp.

2.2 Incorporation by Viral RNA-Dependent RNA Polymerase (RdRp): As a guanosine analog, RTP is recognized by the viral RdRp and incorporated into the elongating viral RNA strand. Studies with various viral polymerases, including those from poliovirus and hepatitis C virus (HCV), have demonstrated that RTP can be used as a substrate, competing with natural purine triphosphates (ATP and GTP).

2.3 Ambiguous Base-Pairing and Mutagenesis: Once incorporated into the viral RNA (as RMP), the triazole-carboxamide base of Ribavirin is structurally ambiguous. It can mimic both guanine and adenine, allowing it to pair with either cytidine (C) or uridine (U) during subsequent rounds of replication.

-

As a GTP analog: RTP is incorporated opposite a C in the template strand.

-

As an ATP analog: RTP can also be incorporated opposite a U in the template strand.

This ambiguity is the critical step in mutagenesis. When the Ribavirin-containing RNA strand serves as a template for new genome synthesis, the polymerase may insert either a C or a U opposite the Ribavirin residue. This leads to a significant increase in specific transition mutations, predominantly G-to-A and C-to-U. For instance, studies with poliovirus showed a dramatic increase in G→A and C→U mutations in the presence of Ribavirin.

2.4 Error Catastrophe: RNA viruses naturally exist as a complex and diverse population of related genomes, often referred to as a "quasispecies," due to the inherently high error rate of their RdRp enzymes. This genetic diversity allows them to adapt rapidly to environmental pressures. However, there is a critical error threshold beyond which the accumulation of mutations becomes unsustainable, leading to a loss of viral fitness and infectivity. Ribavirin's mutagenic action pushes the viral mutation rate beyond this viability threshold, an outcome termed "error catastrophe." The resulting viral progeny contain an excess of deleterious mutations, rendering them non-infectious and leading to the clearance of the viral population.

Other Contributing Antiviral Mechanisms

While lethal mutagenesis is considered the principal mechanism for many RNA viruses, other activities of Ribavirin may contribute to its overall antiviral effect. These are often virus or host-cell dependent.

-

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate (RMP) is a competitive inhibitor of the host enzyme IMPDH, which is crucial for the de novo synthesis of guanine nucleotides. This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which can indirectly inhibit viral RNA synthesis by limiting the availability of an essential building block. However, studies have shown that GTP depletion alone is not sufficient to account for the full antiviral and mutagenic effect of Ribavirin for viruses like HCV.

-

Direct Polymerase Inhibition: At high concentrations, RTP can act as a direct competitive inhibitor of the viral RdRp, hindering RNA chain elongation. The 50% inhibitory concentration (IC50) of RTP for influenza virus elongation was found to be 0.6 mM.

-

Interference with mRNA Capping: Ribavirin has been shown to inhibit the capping of viral mRNA in some viruses by interfering with guanylyltransferase enzymes, which would impair the translation of viral proteins.

-

Immunomodulation: Ribavirin can modulate the host immune response, often promoting a shift from a Th2 to a Th1 cytokine profile, which enhances cell-mediated immunity against the virus.

Quantitative Data on Ribavirin-Induced Mutagenesis

The mutagenic effect of Ribavirin has been quantified across various RNA viruses. The data below summarizes key findings from published studies.

| Virus | System/Model | Ribavirin Conc. | Fold Increase in Mutation Frequency | Predominant Transitions | Effect on Viral Titer/Infectivity | Reference |

| Poliovirus | Cell Culture | 400 µM | >7-fold | G→A, C→U | >99.99% reduction in infectivity | |

| Hepatitis C Virus (HCV) | Huh-7.5 Cells (Serial Passage) | 50-100 µM | 1.4 to 4.8-fold | G→A, C→U | Viral extinction | |

| Hepatitis C Virus (HCV) | In vivo (Patients) | Standard Therapy | ~3-fold | G→A, C→U | Contributes to sustained virological response | |

| Hantaan Virus (HTNV) | Cell Culture | 41-61 µM | ~2-fold | Not specified | Dose-dependent decrease in PFU | |

| Influenza Virus | Cell Culture | 8 µM | ~2-fold lower than T-705 | Not specified | Induces non-infectious particles | |

| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero Cells | 3.69 - 8.72 µg/mL (IC50) | Not quantified | Not specified | Dose-dependent reduction in viral RNA |

Visualizing the Mechanism and Workflow

Caption: Metabolic activation and mutagenic incorporation of Ribavirin.

Caption: Workflow for quantifying Ribavirin's effect on viral infectivity and mutation rate.

Detailed Experimental Protocols

The following protocols are generalized methodologies based on common practices cited in the literature for studying lethal mutagenesis.

6.1 Protocol: Viral Titer Determination by Plaque Assay

This assay quantifies the number of infectious viral particles in a sample.

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero, Huh-7.5) in 6-well plates and incubate until they reach 95-100% confluency.

-

Sample Preparation: Prepare 10-fold serial dilutions of the viral supernatant (harvested from Ribavirin-treated and control cultures) in serum-free cell culture medium.

-

Infection: Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS). Inoculate each well with 200-500 µL of a virus dilution.

-

Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.

-

Overlay: Aspirate the inoculum and overlay the cell monolayer with 2-3 mL of an overlay medium (e.g., 2X medium mixed 1:1 with 1.2% agarose or methylcellulose). The semi-solid overlay restricts viral spread to adjacent cells, forming localized plaques.

-

Incubation: Incubate the plates at 37°C for a duration appropriate for the virus to form visible plaques (typically 2-10 days).

-

Visualization and Counting: Once plaques are visible, fix the cells (e.g., with 10% formaldehyde) and stain with a solution like 0.1% crystal violet. Count the plaques for a dilution that yields a countable number (30-100 plaques).

-

Calculation: Calculate the viral titer as Plaque-Forming Units per milliliter (PFU/mL) using the formula: Titer = (Number of plaques) / (Dilution factor × Volume of inoculum).

6.2 Protocol: Mutation Frequency Analysis

This protocol is used to identify and quantify the mutations induced by Ribavirin.

-

RNA Extraction: Extract total viral RNA from infected cell culture supernatants or cell lysates using a commercial viral RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the viral RNA template using a reverse transcriptase enzyme and a gene-specific reverse primer.

-

Polymerase Chain Reaction (PCR): Amplify a specific region of the viral genome from the cDNA using a high-fidelity DNA polymerase to minimize the introduction of PCR-induced errors. Use specific forward and reverse primers flanking the region of interest.

-

Cloning: Ligate the purified PCR products into a suitable cloning vector (e.g., pCR-TOPO). Transform the ligation product into competent E. coli cells and grow on selective agar plates.

-

Colony Selection and Sequencing: Isolate individual bacterial colonies, each containing a plasmid with a single copy of the amplified viral gene segment. Purify the plasmid DNA and sequence the insert using Sanger sequencing. Typically, 20-30 clones per experimental condition are sequenced to get a representative sample of the viral quasispecies.

-

Data Analysis: Align the obtained sequences with the wild-type consensus sequence. Count the number of nucleotide substitutions. The mutation frequency is calculated as the total number of mutations divided by the total number of nucleotides sequenced. The mutation spectrum (e.g., frequency of G→A, C→U, etc.) is also determined.

6.3 Protocol: In Vitro RdRp Primer Extension Assay

This assay directly measures the ability of the viral polymerase to incorporate RTP.

-

Reagents and Substrates:

-

Purified, recombinant viral RdRp.

-

A synthetic RNA template-primer duplex. The primer is typically 5'-end-labeled with 32P for visualization.

-

Ribavirin-5'-triphosphate (RTP) and natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP).

-

-

Reaction Setup: Assemble the reaction mixture in a buffer containing MgCl2, DTT, and KCl. The mixture includes the RdRp enzyme, the 32P-labeled template-primer, and the desired concentration of RTP and/or natural NTPs.

-

Initiation and Elongation: Pre-incubate the enzyme and template-primer to allow for complex formation. Initiate the reaction by adding the NTPs/RTP. Allow the reaction to proceed for a defined time at the optimal temperature for the enzyme.

-

Quenching: Stop the reaction by adding a quench solution containing EDTA and formamide.

-

Gel Electrophoresis: Denature the samples by heating and resolve the RNA products on a high-resolution denaturing polyacrylamide gel.

-

Analysis: Visualize the radiolabeled RNA products by autoradiography or phosphorimaging. The incorporation of RTP can be observed as the extension of the primer by one or more nucleotides. The efficiency of incorporation can be determined by kinetic analysis (kcat/Km) by varying the substrate concentrations.

6.4 Protocol: Guanosine Reversal (Competition) Assay

This assay helps distinguish between antiviral activity caused by IMPDH inhibition versus other mechanisms like mutagenesis.

-

Cell Culture and Infection: Infect susceptible cells with the virus of interest as described in the plaque assay protocol.

-

Treatment Conditions: Treat the infected cells with:

-

Vehicle control (no drug).

-

Ribavirin at a specific concentration (e.g., its EC90).

-

Ribavirin at the same concentration supplemented with an excess of exogenous guanosine (e.g., 25-100 µM).

-

-

Incubation and Harvest: Incubate the cells for the duration of the viral replication cycle and then harvest the supernatant.

-

Analysis: Determine the viral titer in the supernatant from each condition using a plaque assay.

-

Interpretation:

-

If the addition of guanosine completely reverses the antiviral effect of Ribavirin, it suggests that IMPDH inhibition and subsequent GTP depletion is the dominant mechanism of action.

-

If guanosine only partially reverses or fails to reverse the antiviral effect, it provides strong evidence that other mechanisms, such as lethal mutagenesis, are primarily responsible for the inhibition of viral replication.

-

Conclusion

The primary mechanism of Ribavirin's antiviral activity against a broad range of RNA viruses is lethal mutagenesis. By acting as a molecular Trojan horse, its active form, RTP, is incorporated into the viral genome, where its ambiguous base-pairing properties dramatically increase the viral mutation rate. This induced hypermutation drives the viral population over its error threshold, leading to an "error catastrophe" and the production of non-viable progeny. While other mechanisms like IMPDH inhibition may contribute to its efficacy, understanding the core principles of lethal mutagenesis is crucial for the rational design of novel, potent mutagenic antiviral agents and for optimizing combination therapies to combat emerging and drug-resistant viral infections.

Ribavirin's Inhibition of Inosine Monophosphate Dehydrogenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ribavirin, a broad-spectrum antiviral agent, exerts a significant portion of its therapeutic effect through the potent inhibition of the host enzyme inosine monophosphate dehydrogenase (IMPDH). This enzyme is a critical rate-limiting step in the de novo synthesis of guanine nucleotides. By competitively inhibiting IMPDH, ribavirin monophosphate (RMP) effectively depletes the intracellular pool of guanosine triphosphate (GTP), a vital building block for viral RNA and DNA synthesis, thereby impeding viral replication. This technical guide provides an in-depth exploration of the mechanism, kinetics, and downstream cellular consequences of IMPDH inhibition by ribavirin, supplemented with detailed experimental protocols and visual representations of the key pathways and workflows.

Introduction to Ribavirin and IMPDH

Ribavirin is a synthetic guanosine analog with antiviral activity against a wide range of RNA and DNA viruses.[1] Upon cellular uptake, it is phosphorylated to its active forms: ribavirin monophosphate (RMP), diphosphate (RDP), and triphosphate (RTP). While multiple mechanisms contribute to its antiviral effects, including direct inhibition of viral RNA polymerases and induction of lethal mutagenesis, the inhibition of IMPDH by RMP is a primary and well-established mode of action.[2]

Inosine Monophosphate Dehydrogenase (IMPDH) is a key enzyme in the de novo purine biosynthetic pathway.[3][4] It catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is the first committed step in the synthesis of guanine nucleotides.[3][5] Rapidly proliferating cells, such as cancer cells and virus-infected cells, have a high demand for guanine nucleotides, making IMPDH a prime target for therapeutic intervention.[5][6]

Mechanism of IMPDH Inhibition by Ribavirin

The primary mechanism by which ribavirin inhibits IMPDH is through competitive inhibition by its monophosphorylated metabolite, RMP.[2][7]

-

Structural Mimicry: RMP structurally resembles the natural substrate of IMPDH, inosine monophosphate (IMP).[2] This structural similarity allows RMP to bind to the active site of the enzyme.

-

Competitive Binding: RMP competes with IMP for binding to the IMPDH active site.[7] By occupying the active site, RMP prevents the binding and subsequent conversion of IMP to XMP.

-

Depletion of Guanine Nucleotides: The inhibition of IMPDH leads to a significant reduction in the intracellular pool of XMP and, consequently, a depletion of downstream guanine nucleotides, including guanosine diphosphate (GDP) and guanosine triphosphate (GTP).[2][8] This GTP depletion is a major factor in the antiviral activity of ribavirin, as GTP is essential for viral genome replication and transcription.[2]

Signaling Pathway: De Novo Purine Synthesis and IMPDH Inhibition

The following diagram illustrates the central role of IMPDH in the de novo purine synthesis pathway and the point of inhibition by ribavirin monophosphate.

Quantitative Data on IMPDH Inhibition

The inhibitory potency of ribavirin and its metabolites against IMPDH has been quantified in various studies. The following tables summarize key kinetic parameters.

Table 1: Inhibitory Constant (Ki) of Ribavirin-5'-Monophosphate

| Compound | Enzyme Source | Ki (nM) | Reference |

| Ribavirin-5'-Monophosphate | Not Specified | 250 | [7] |

Table 2: In Vitro Antiviral Activity and GTP Depletion by IMPDH Inhibitors

| Compound | Virus | Cell Line | EC50 (µg/mL) | EC50 for GTP Depletion (µg/mL) | Reference |

| Ribavirin | Yellow Fever Virus (YFV) 17D | MDBK | 12.3 ± 5.6 | 12.8 ± 6.0 | [9] |

| Ribavirin | Human Parainfluenza Virus 3 (hPIV3) | MDBK | 9.4 ± 6.1 | 12.8 ± 6.0 | [9] |

| Ribavirin | Respiratory Syncytial Virus (RSV) | HeLa | 3.74 ± 0.87 | 3.80 ± 0.14 | [9] |

Table 3: 50% Inhibitory Concentration (IC50) of Ribavirin Against Various Viruses

| Virus | Cell Line | IC50 (µM) | Reference |

| Hepatitis B Virus (HBV) | HepG2 2.2.15 | 44 | [10] |

| Herpes Simplex Virus-1 (HSV-1) | Not Specified | 162 | [10] |

| Encephalomyocarditis virus (EMCV) | Not Specified | 17 | [10] |

Experimental Protocols

Spectrophotometric Assay for IMPDH Activity

This protocol is adapted from methodologies that monitor the production of NADH, which absorbs light at 340 nm.[5]

Principle: The enzymatic activity of IMPDH is determined by measuring the rate of NAD+ reduction to NADH, which results in an increase in absorbance at 340 nm.

Materials:

-

Purified IMPDH enzyme or cell lysate containing IMPDH

-

Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 150 mM KCl, 1 mM EDTA

-

Substrate Solution: Inosine Monophosphate (IMP)

-

Cofactor Solution: Nicotinamide Adenine Dinucleotide (NAD+)

-

Inhibitor Solution: Ribavirin (or Ribavirin Monophosphate)

-

UV-Vis Spectrophotometer capable of reading at 340 nm

-

96-well UV-transparent microplates or quartz cuvettes

Procedure:

-

Prepare the Reaction Buffer and equilibrate it to the desired reaction temperature (e.g., 37°C).

-

Prepare stock solutions of IMP, NAD+, and ribavirin in the Reaction Buffer.

-

In a microplate well or cuvette, add the Reaction Buffer, NAD+ solution, and the desired concentration of ribavirin (or vehicle control).

-

Add the IMPDH enzyme preparation and incubate for a pre-determined time (e.g., 5-10 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the IMP substrate solution.

-

Immediately begin monitoring the increase in absorbance at 340 nm over time in a kinetic mode.

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the curve.

-

Determine the percent inhibition by comparing the velocity of the ribavirin-treated samples to the vehicle control.

Experimental Workflow for IMPDH Inhibition Assay

The following diagram outlines the typical workflow for assessing the inhibitory effect of a compound on IMPDH activity.

HPLC-Based Assay for IMPDH Activity

For a more direct measurement of substrate consumption and product formation, High-Performance Liquid Chromatography (HPLC) can be employed.[2][8]

Principle: This method separates and quantifies the substrate (IMP) and the product (XMP) in the reaction mixture over time.

General Protocol Outline:

-

Perform the enzymatic reaction as described in the spectrophotometric assay (steps 1-5).

-

At specific time points, quench the reaction (e.g., by adding acid or heating).

-

Centrifuge the samples to pellet any precipitated protein.

-

Inject a known volume of the supernatant onto a suitable HPLC column (e.g., a reverse-phase C18 column).

-

Elute the nucleotides using an appropriate mobile phase (e.g., a phosphate buffer with an organic modifier).

-

Detect the nucleotides using a UV detector at a wavelength where both IMP and XMP absorb (e.g., 254 nm).

-

Quantify the amounts of IMP and XMP by comparing their peak areas to those of known standards.

-

Calculate the enzyme activity based on the rate of XMP formation or IMP consumption.

Downstream Cellular Effects of IMPDH Inhibition

The primary consequence of IMPDH inhibition by ribavirin is the depletion of the intracellular guanine nucleotide pool. This has several downstream effects that contribute to its antiviral and antiproliferative activities:

-

Inhibition of Viral Replication: The reduced availability of GTP directly hampers the synthesis of viral nucleic acids by viral RNA-dependent RNA polymerases and DNA polymerases.[2]

-

Altered Cellular Signaling: Guanine nucleotides are essential for the function of G-proteins, which are critical components of numerous cellular signaling pathways. Depletion of GTP can disrupt these pathways.

-

Induction of Apoptosis and Differentiation: In some cell lines, IMPDH inhibition has been shown to induce programmed cell death (apoptosis) and cellular differentiation.[11]

-

Immunomodulatory Effects: Ribavirin has been observed to modulate the host immune response, promoting a Th1-type response, which is more effective at clearing viral infections.[2] While not a direct consequence of IMPDH inhibition, the overall cellular state induced by GTP depletion may contribute to this effect.

Conclusion

The inhibition of inosine monophosphate dehydrogenase by ribavirin monophosphate is a cornerstone of its broad-spectrum antiviral activity. By acting as a competitive inhibitor, RMP effectively curtails the de novo synthesis of guanine nucleotides, leading to a state of GTP depletion that is detrimental to viral replication and the proliferation of rapidly dividing cells. Understanding the intricacies of this mechanism, supported by robust quantitative data and well-defined experimental protocols, is crucial for the continued development of novel antiviral therapies targeting nucleotide metabolism. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this critical area of therapeutic science.

References

- 1. Sensitive radiochemical assay for inosine 5'-monophosphate dehydrogenase and determination of activity in murine tumor and tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC/tandem ion trap mass detector methods for determination of inosine monophosphate dehydrogenase (IMPDH) and thiopurine methyltransferase (TPMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bmrservice.com [bmrservice.com]

- 5. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 6. Direct assay method for inosine 5'-monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Desuccinylation of inosine-5′-monophosphate dehydrogenase 1 by SIRT5 promotes tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization and application of an HPLC method for quantification of inosine-5'-monophosphate dehydrogenase activity as a pharmacodynamic biomarker of mycophenolic acid in Chinese renal transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ar.iiarjournals.org [ar.iiarjournals.org]

Broad-Spectrum Antiviral Efficacy of Ribavirin (GMP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ribavirin, a guanosine analog synthesized in 1972, remains a cornerstone of antiviral therapy due to its broad-spectrum activity against a wide array of RNA and DNA viruses.[1][2][3] Its multifaceted mechanism of action, targeting both viral and host cell processes, contributes to its efficacy and a high barrier to viral resistance.[1] This technical guide provides an in-depth analysis of Ribavirin's antiviral properties, focusing on its mechanisms of action, quantitative efficacy data, and the experimental protocols used for its evaluation. Detailed visualizations of key pathways and experimental workflows are provided to facilitate a comprehensive understanding for researchers and drug development professionals.

Mechanisms of Antiviral Action

Ribavirin's broad-spectrum efficacy is not attributed to a single mode of action but rather to a combination of direct and indirect antiviral effects.[4][5][6] The predominant mechanism can vary depending on the specific virus and host cell type.[7]

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

Upon intracellular phosphorylation to ribavirin monophosphate (RMP), Ribavirin acts as a potent competitive inhibitor of the host enzyme inosine monophosphate dehydrogenase (IMPDH).[6][8] This inhibition leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA and DNA synthesis.[6][9][10] This mechanism is considered the predominant mode of action against several viruses, including flaviviruses and paramyxoviruses.[9][10] Studies have shown a direct correlation between the extent of GTP pool depletion and the antiviral activity of Ribavirin.[9]

Figure 1: IMPDH Inhibition Pathway by Ribavirin.

Lethal Mutagenesis

Ribavirin triphosphate (RTP) can be mistakenly incorporated into newly synthesized viral RNA by viral RNA-dependent RNA polymerases (RdRp).[11][12] This incorporation is mutagenic, as the ambiguous nature of the ribavirin base can cause pairing with both cytosine and uracil during subsequent replication rounds, leading to an accumulation of G-to-A and C-to-U transitions in the viral genome.[10][13] This increase in mutation frequency can push the virus over its "error threshold," resulting in a non-viable viral population, a phenomenon known as "error catastrophe."[12][14] This mechanism has been demonstrated for viruses such as Hepatitis C virus (HCV) and poliovirus.[14]

Figure 2: Mechanism of Ribavirin-induced Lethal Mutagenesis.

Direct Polymerase Inhibition

Ribavirin triphosphate can also act as a direct inhibitor of the viral RNA polymerase in some viruses, competing with natural nucleotides for the active site and leading to chain termination or stalled elongation of the nascent viral RNA.[14]

Immunomodulation

Ribavirin has been shown to possess immunomodulatory properties, primarily by inducing a shift from a T-helper type 2 (Th2) to a T-helper type 1 (Th1) cytokine profile.[4][7][15] This shift enhances cell-mediated immunity, which is crucial for clearing viral infections.[4] An increase in Th1 cytokines such as interferon-gamma (IFN-γ), interleukin-2 (IL-2), and tumor necrosis factor-alpha (TNF-α), and a decrease in Th2 cytokines like IL-4, IL-5, and IL-10 have been observed following Ribavirin treatment.[4][7]

Figure 3: Immunomodulatory Effect of Ribavirin on T-helper Cell Cytokine Profile.

Quantitative Antiviral Efficacy

The in vitro antiviral activity of Ribavirin is typically quantified by determining the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50). These values represent the concentration of the drug required to inhibit viral replication or cytopathic effect by 50%.

Table 1: In Vitro Antiviral Activity of Ribavirin against RNA Viruses

| Virus Family | Virus | Cell Line | Assay Type | EC50 / IC50 (µg/mL) | Reference |

| Bunyaviridae | Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | Viral RNA Load | 3.69 - 8.72 | [6] |

| Lassa Virus | Vero | - | 9 - 20 | [6] | |

| Andes Virus | Vero | - | 5 - 12.5 | [6] | |

| Rift Valley Fever Virus | Vero | - | 40 - 80 | [6] | |

| Flaviviridae | Yellow Fever Virus (17D) | Vero | RNA Synthesis | 12.3 ± 5.6 | [10] |

| Dengue Virus | Vero | CPE Reduction | - | [10] | |

| Paramyxoviridae | Human Parainfluenza Virus 3 (hPIV3) | Vero | RNA Synthesis | 9.4 ± 6.1 | [10] |

| Respiratory Syncytial Virus (RSV) | HeLa | CPE Reduction | 3.74 ± 0.87 | [10] | |

| Respiratory Syncytial Virus (RSV) | - | Plaque Reduction | 1.38 - 5.3 | [16] | |

| Measles Virus | - | Plaque Reduction | 8.6 - 67 | [16] | |

| Orthomyxoviridae | Influenza A Virus (H1N1, H3N2) | - | Plaque Reduction | 1.5 - 5.3 | [16] |

| Influenza B Virus | - | Plaque Reduction | 1.38 | [16] | |

| H7N9 Influenza Virus | MDCK | - | 0.01 - 0.02 mg/mL | [1] | |

| Picornaviridae | Encephalomyocarditis virus (EMCV) | - | - | 17 |

CPE: Cytopathic Effect; MDCK: Madin-Darby Canine Kidney

Table 2: In Vivo and Clinical Efficacy of Ribavirin

| Virus | Study Type | Key Finding | Reference |

| Lassa Fever Virus | Retrospective Cohort | Median time to viral clearance was 10 days in treated patients. | [17] |

| Influenza A (H1N1) | Mouse Model | 10-fold reduction in lung viral load compared to controls. | [3] |

| Hepatitis C Virus (HCV) | Clinical Trial (Monotherapy) | Mean HCV RNA level decreased by 0.46 log10 IU/mL after 4 weeks. | |

| Hepatitis C Virus (HCV) | Clinical Trial (with PEG-IFNα) | Reduced relapse rates and improved sustained virological response. | [18] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Seed cells (e.g., Vero, HEp-2) in a 96-well plate at a density that ensures 70-80% confluency after 24 hours of incubation.[9]

-

Compound Treatment: Add serial dilutions of Ribavirin to the wells and incubate for a period that mimics the antiviral assay duration (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: Remove the medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[9][19]

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.[19]

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

Figure 4: Workflow for the MTT Cytotoxicity Assay.

Plaque Reduction Assay

This assay is a standard method to determine the concentration of an antiviral agent that inhibits the formation of viral plaques by 50% (IC50).

Methodology:

-

Cell Monolayer: Grow a confluent monolayer of susceptible cells in 6- or 12-well plates.

-

Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) for 1-2 hours to allow for viral attachment and entry.

-

Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) containing various concentrations of Ribavirin.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

-

Plaque Visualization: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The IC50 is determined by plotting the percentage of inhibition against the drug concentration.

Quantitative Real-Time PCR (qRT-PCR) for Viral Load Quantification

qRT-PCR is a highly sensitive method used to quantify the amount of viral RNA in a sample, providing a measure of viral replication.

Methodology:

-

Sample Collection: Collect samples (e.g., cell culture supernatant, plasma) from treated and untreated infected cultures or subjects.

-

RNA Extraction: Isolate total RNA from the samples using a commercial RNA extraction kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme and virus-specific primers.

-

Real-Time PCR: Perform real-time PCR using a thermocycler with a fluorescent detection system. The reaction mixture includes the cDNA template, specific primers targeting a conserved region of the viral genome, a fluorescent probe (e.g., TaqMan), and PCR master mix.

-

Data Analysis: The amplification of the target viral sequence is monitored in real-time. A standard curve is generated using known quantities of viral RNA or a plasmid containing the target sequence to quantify the viral load in the samples. The results are typically expressed as viral RNA copies/mL.[20]

Conclusion

Ribavirin's enduring presence in the antiviral armamentarium is a testament to its broad-spectrum efficacy and complex mechanisms of action that limit the development of viral resistance. This technical guide has provided a comprehensive overview of Ribavirin's antiviral properties, supported by quantitative data and detailed experimental methodologies. The visualization of its key signaling pathways and experimental workflows offers a clear and concise resource for researchers and drug development professionals engaged in the ongoing efforts to combat viral diseases. A thorough understanding of Ribavirin's multifaceted nature is crucial for its optimal use in current therapeutic strategies and for the development of novel antiviral agents.

References

- 1. Ribavirin is effective against drug-resistant H7N9 influenza virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Comparison of ribavirin and oseltamivir in reducing mortality and lung injury in mice infected with mouse adapted A/California/04/2009 (H1N1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ribavirin polarizes human T cell responses towards a Type 1 cytokine profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Investigating the Influence of Ribavirin on Human Respiratory Syncytial Virus RNA Synthesis by Using a High-Resolution Transcriptome Sequencing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]